5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is a boronic ester derivative featuring a resorcinol (benzene-1,3-diol) backbone substituted with a pinacol-protected boronate group at the 5-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to the boronate group's reactivity, while its diol moiety enables hydrogen bonding and coordination in materials science or pharmaceutical intermediates . Synthesized via palladium-catalyzed borylation, it employs bis(pinacolato)diboron, potassium acetate, and X-Phos ligands .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,14-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQPXAMJUHLWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174735 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352134-72-5 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352134-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol typically involves the reaction of a suitable boronic acid derivative with a benzene-1,3-diol precursor. One common method is the palladium-catalyzed borylation of a halogenated benzene-1,3-diol using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding boronic acid or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Boronic acids or alcohol derivatives.
Substitution: Functionalized benzene derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound can be used as a probe for studying enzyme activity and protein interactions. Its boronic acid derivatives are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.
Medicine: The compound’s derivatives have potential applications in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases. Boronic acids are known to inhibit proteasomes, which are targets for anticancer drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic devices. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor design. The compound can interact with molecular targets through its boronic acid moiety, which can form stable complexes with diol-containing biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
Functional Group Variants
a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- Structure : Replaces diol groups with aldehyde functionalities.
- Applications : Key in covalent organic frameworks (COFs) for cross-linking and photocatalytic hydrogen evolution .
- Synthesis : Derived from aldehyde precursors via pinacol boronate esterification .
b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structure : Carboxylic acid substituent instead of diol.
- Reactivity: Enhanced acidity (pKa ~4.2) enables pH-sensitive applications. Soluble in polar organic solvents (ethanol, DMSO) .
- Applications : Intermediate in drug synthesis (e.g., kinase inhibitors) .
c) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Heterocyclic Derivatives
a) 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
- Structure : Oxadiazole ring introduces electron-withdrawing effects.
- Reactivity : Stabilizes boronate group, enhancing coupling efficiency in electron-deficient systems .
- Applications : Used in fluorescent probes or agrochemicals .
b) 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine
Comparative Data Table
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H17BNO4
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- NF-kB Pathway Modulation : Studies have shown that compounds structurally related to this compound can modulate the NF-kB signaling pathway. For instance, certain derivatives have demonstrated the ability to reduce NF-kB activity in response to inflammatory stimuli such as TNF-α and LPS (lipopolysaccharide) .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could significantly reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated monocytes .
- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| NF-kB Inhibition | Reduced NF-kB activity by 30–35% | |
| Cytokine Release | Decreased IL-6 secretion significantly | |
| Antioxidant Activity | Scavenging of free radicals |
Case Study 1: Anti-inflammatory Properties
In a study assessing the anti-inflammatory effects of various boron compounds including this compound, researchers found that pre-treatment with this compound led to a significant decrease in LPS-induced IL-6 and TNF-α release from THP-1 monocytes. This suggests a potential therapeutic role in inflammatory diseases .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on several cell lines to evaluate the safety profile of the compound. Results indicated that at certain concentrations (below 10 µM), the compound exhibited low cytotoxicity while maintaining its biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated benzene diol precursors. For example, a brominated benzene diol derivative can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in anhydrous dioxane at 80–100°C under inert conditions . Post-reaction, purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization. Yields range from 60–85%, depending on substituent steric effects.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) are critical. Key signals include aromatic protons (δ 6.5–7.2 ppm), diol OH groups (δ 9.8–10.2 ppm, broad), and pinacol methyl groups (δ 1.2–1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺ = 264.12).
- X-ray Crystallography : Single-crystal analysis (if feasible) resolves boronate ester geometry and hydrogen-bonding interactions between diol groups .
Q. What are the stability considerations for storage and handling?
- Methodology : The boronate ester is moisture-sensitive. Store under argon at –20°C in amber vials. Monitor hydrolysis via periodic ¹H NMR (disappearance of pinacol methyl signals indicates degradation). Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid boronate cleavage .
Advanced Research Questions
Q. How does the diol moiety influence Suzuki-Miyaura coupling efficiency compared to monofunctional boronate esters?
- Methodology :
- Steric Effects : The diol group increases steric hindrance, potentially slowing transmetalation. Compare coupling rates with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ vs. PdCl₂(dtbpf) catalysts. Monitor yields and byproduct formation via HPLC-MS .
- Protecting Groups : Temporarily protect diol OH groups (e.g., as methyl ethers using MeI/K₂CO₃) to assess reactivity changes. Deprotect post-coupling with BBr₃ .
- Data Table :
| Catalyst | Ligand | Yield (%) | Byproducts |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 45 | Homocoupling |
| PdCl₂(dtbpf) | XPhos | 78 | <5% |
Q. What computational strategies predict regioselectivity in cross-coupling reactions involving this compound?
- Methodology :
- DFT Calculations : Model transition states for transmetalation steps using Gaussian or ORCA. Compare activation energies for para vs. meta coupling pathways.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on boronate coordination to Pd centers .
- Key Finding : Electron-withdrawing substituents on the aryl halide partner favor para coupling (ΔG‡ = 2.3 kcal/mol lower than meta) due to enhanced electrophilicity.
Q. How can researchers resolve contradictions in reported catalytic efficiencies across different studies?
- Methodology :
- Experimental Design : Use a standardized substrate (e.g., 4-bromoacetophenone) to test catalytic systems under identical conditions (temperature, solvent, molar ratios).
- Controlled Variables : Pre-dry solvents over molecular sieves, degas via freeze-pump-thaw cycles, and use fresh Pd catalysts.
- Statistical Analysis : Apply ANOVA to identify significant differences in yields between catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(AmPhos)) .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization?
- Methodology :
- Additives : Include Pd(0) scavengers (e.g., polymer-bound thiourea) to inhibit β-hydride elimination.
- pH Control : Buffered aqueous phases (pH 7–8) in biphasic systems reduce acid-catalyzed protodeboronation .
- Monitoring : Track boronate integrity via ¹¹B NMR (δ 28–30 ppm for intact BPin₂ group) .
Biological & Applied Research
Q. How to evaluate the bioactivity of derivatives in medicinal chemistry applications?
- Methodology :
- SAR Studies : Synthesize analogs with modified diol groups (e.g., methyl ethers, acetylated derivatives). Test in vitro against target enzymes (e.g., kinase assays) .
- In Vivo Models : Use rodent seizure models (e.g., maximal electroshock) for anticonvulsant profiling. Monitor metabolite stability via LC-MS/MS .
Troubleshooting & Data Analysis
Q. How to interpret unexpected NMR splitting patterns in derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
